molecular formula C13H7N3O6 B5715813 N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide

N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide

Cat. No. B5715813
M. Wt: 301.21 g/mol
InChI Key: GDXMHZAXHLHXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide, also known as compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using a variety of methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1 is not fully understood, but studies have shown that it inhibits the activity of several enzymes involved in cancer cell proliferation and beta-amyloid plaque formation. Compound 1 has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Compound 1 has several biochemical and physiological effects. Studies have shown that it induces apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. In Alzheimer's disease, N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1 has been shown to inhibit the formation of beta-amyloid plaques in the brain, which are a hallmark of the disease.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown potent activity against several cancer cell lines and in the treatment of Alzheimer's disease. However, there are also limitations to its use in lab experiments. Compound 1 has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for research on N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1. One direction is to study its toxicity and pharmacokinetics in vivo, which will provide valuable information for its potential use as a therapeutic agent. Another direction is to study its potential use in combination with other anticancer agents, which may enhance its activity against cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1 and its potential use in the treatment of Alzheimer's disease.

Synthesis Methods

Compound 1 has been synthesized using several methods. One of the most commonly used methods is the reaction of 5-nitroisophthalic acid with furfurylamine in the presence of acetic anhydride. This reaction yields N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1 in high purity and yield. Other methods include the reaction of 5-nitroisophthalic acid with furfural in the presence of a catalyst, and the reaction of 5-nitroisophthalic acid with furfuryl alcohol in the presence of a dehydrating agent.

Scientific Research Applications

Compound 1 has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-furamide 1 has potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Compound 1 has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

N-(5-nitro-1,3-dioxoisoindol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3O6/c17-11(10-2-1-5-22-10)14-15-12(18)8-4-3-7(16(20)21)6-9(8)13(15)19/h1-6H,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXMHZAXHLHXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.